molecular formula C6H7FN2 B6338037 2-Fluoro-5-methylpyridin-4-amine CAS No. 1393569-97-5

2-Fluoro-5-methylpyridin-4-amine

Cat. No.: B6338037
CAS No.: 1393569-97-5
M. Wt: 126.13 g/mol
InChI Key: GAWXBQZILQAFLH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both fluorine and amine groups in the pyridine ring imparts distinct reactivity and biological activity to the compound.

Scientific Research Applications

2-Fluoro-5-methylpyridin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Fluoro-5-methylpyridin-4-amine indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Fluoro-5-methylpyridin-4-amine has potential applications in positron emission tomography (PET) due to its ability to bind to exposed potassium channels in demyelinated axons . Future research should focus on exploring its applications in emerging fields of research, such as nanotechnology, artificial intelligence, and biotechnology, and on developing more efficient and scalable synthetic routes for its production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This can be done using reagents such as Selectfluor® or other fluorinating agents under controlled conditions . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various arylated derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and amine groups in the pyridine ring makes it particularly valuable in medicinal chemistry and imaging applications .

Properties

IUPAC Name

2-fluoro-5-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWXBQZILQAFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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